2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of two fluorine atoms and a dioxaborolane group attached to a benzenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 2,4-difluoroaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Uniqueness
2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and stability. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Properties
IUPAC Name |
2,4-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6H,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIGZQIUZKNEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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